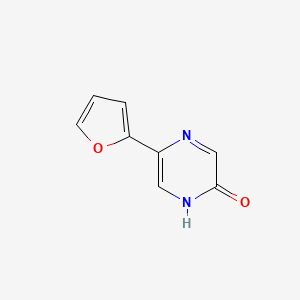

5-(Furan-2-yl)pyrazin-2-ol

Overview

Description

5-(Furan-2-yl)pyrazin-2-ol is an organic compound with the molecular formula C8H6N2O2. It is a heterocyclic compound containing both furan and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyrazin-2-ol typically involves the condensation of furan derivatives with pyrazine derivatives. One common method involves the reaction of 2-furylamine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)pyrazin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of pyrazine oxides.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-(Furan-2-yl)pyrazin-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)pyrazin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

5-(Furan-2-yl)pyrazine: Similar structure but lacks the hydroxyl group.

2-(Furan-2-yl)pyrazine: Similar structure but with different substitution patterns.

5-(Furan-2-yl)-1H-pyrazin-2-one: Similar structure but with a different functional group.

Uniqueness

5-(Furan-2-yl)pyrazin-2-ol is unique due to the presence of both furan and pyrazine rings, along with a hydroxyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

5-(Furan-2-yl)pyrazin-2-ol, a compound of growing interest in medicinal chemistry, exhibits a range of biological activities that could have significant implications in pharmacology and therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazin-2-ol core fused with a furan ring. Its molecular formula is , and it has a molecular weight of 150.14 g/mol. The presence of both furan and pyrazine moieties suggests potential for diverse interactions with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. A notable study evaluated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data indicates that this compound exhibits moderate antimicrobial activity, particularly against Candida albicans, suggesting potential for use in antifungal therapies .

2. Antioxidant Properties

The antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging assay. The results indicated a significant ability to neutralize free radicals.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 30.1 |

These findings suggest that the compound could be beneficial in preventing oxidative stress-related diseases .

3. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound in cellular models of neurodegeneration. In vitro studies showed that treatment with this compound reduced cell death in neuronal cell lines exposed to oxidative stress.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving SH-SY5Y neuroblastoma cells, treatment with varying concentrations of this compound resulted in:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 20 | 92 |

| 50 | 78 |

The results indicated that the compound significantly improved cell viability at lower concentrations, suggesting potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its antioxidant properties may be linked to the modulation of signaling pathways involved in oxidative stress response and inflammation.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 5-(Furan-2-yl)pyrazin-2-ol?

Answer:

The synthesis of this compound typically involves coupling furan derivatives with pyrazine precursors. Key steps include:

- Acid-catalyzed cyclization : Concentrated H₂SO₄ is used to facilitate ring closure, as demonstrated in the synthesis of similar pyrazine derivatives .

- Reaction optimization : Conditions such as refluxing in acetic acid (AcOH) or using chlorinated solvents (e.g., CH₂Cl₂) for extraction and purification are critical for yield improvement .

- Functional group compatibility : Protecting groups may be required for hydroxyl or amine substituents to prevent side reactions during coupling .

Q. Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- X-ray crystallography : SHELX software is widely used for small-molecule structure determination, resolving bond lengths and angles with high precision .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. Advanced: How can computational methods address tautomerism and electronic properties in this compound?

Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:

- Tautomeric equilibrium : Relative stability of enol vs. keto forms using Gibbs free energy calculations .

- Electron distribution : Natural bond orbital (NBO) analysis reveals charge delocalization across the furan-pyrazine system, impacting reactivity .

- Validation : Experimental bond lengths from crystallography (via SHELX-refined structures) are compared to DFT-optimized geometries to validate models .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for furan-pyrazine derivatives?

Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl, nitro groups) to isolate contributions to bioactivity .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO vs. aqueous buffers) .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. Advanced: What strategies improve reaction yields in the synthesis of this compound derivatives?

Answer:

- Catalyst screening : Transition metals (e.g., Pd/Cu) may enhance coupling efficiency between furan and pyrazine moieties .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nitration) .

Q. Advanced: How to design bioactivity assays for evaluating the anti-inflammatory potential of this compound?

Answer:

- In vitro models : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Target identification : Molecular docking (AutoDock Vina) predicts binding to COX-2 or NF-κB pathways .

- Dose-response curves : IC₅₀ values are calculated using non-linear regression analysis (GraphPad Prism) .

Q. Notes

Properties

IUPAC Name |

5-(furan-2-yl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVAWFFQXFNGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509232 | |

| Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82619-62-3 | |

| Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-FURYL)-2(1H)-PYRAZINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.